

# AZ 12488024 (AZD7268): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZ 12488024**, also known as AZD7268, is a potent and selective δ-opioid receptor (DOR) agonist that was under development by AstraZeneca for the treatment of major depressive disorder (MDD).[1] As a derivative of the known DOR agonist SNC-80, AZD7268 represented an effort to explore the therapeutic potential of the δ-opioid system for mood disorders.[1] The compound advanced to Phase 2 clinical trials before its development was discontinued in 2010 due to a lack of efficacy.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **AZ 12488024**, summarizing key data, experimental methodologies, and the underlying signaling pathways.

## Discovery and Preclinical Development Lead Optimization and Discovery

**AZ 12488024** (AZD7268) was first described in 2007 and was developed as part of AstraZeneca's program to investigate novel treatments for major depressive disorder.[1] The discovery process originated from the known  $\delta$ -opioid receptor agonist, SNC-80. The development of AZD7268 likely involved medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of the SNC-80 scaffold, aiming to enhance selectivity and reduce potential off-target effects.



### **Mechanism of Action**

**AZ 12488024** is a potent and selective agonist of the  $\delta$ -opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it is expected to activate intracellular signaling cascades, primarily through the G $\alpha$ i/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of neuronal excitability in brain regions associated with mood and emotion was the therapeutic rationale for its investigation in MDD.

## **Preclinical Pharmacology**

Preclinical studies established the binding affinity and selectivity of **AZ 12488024** for the  $\delta$ -opioid receptor. While specific preclinical studies on AZD7268 have not been extensively published, data from public databases indicate a high affinity and selectivity.[1]

Table 1: Preclinical Pharmacological Profile of AZ 12488024 (AZD7268)

| Parameter             | Value                                 | Receptor          | Species       |
|-----------------------|---------------------------------------|-------------------|---------------|
| Binding Affinity (Ki) | 2.7 nM[1]                             | δ-opioid receptor | Not Specified |
| Selectivity           | ~2,000-fold over µ-opioid receptor[1] | μ-opioid receptor | Not Specified |

# Clinical Development Phase 1 Clinical Trials

Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of AZD7268 in healthy volunteers. These studies established a dose range for further clinical investigation.

## Phase 2 Clinical Trial (NCT00912353)

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of AZD7268 in patients with Major Depressive Disorder.[2] The trial enrolled 231 participants who were assigned to receive AZD7268, placebo, or the active comparator escitalopram.[1]



Table 2: Overview of the Phase 2 Clinical Trial (NCT00912353) for AZD7268

| Parameter              | Description                                                       |  |
|------------------------|-------------------------------------------------------------------|--|
| ClinicalTrials.gov ID  | NCT00912353[2]                                                    |  |
| Study Title            | AZD7268 Safety and Tolerability Study[2]                          |  |
| Indication             | Major Depressive Disorder (MDD)[2]                                |  |
| Phase                  | 2[2]                                                              |  |
| Number of Participants | 231[1]                                                            |  |
| Study Design           | Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |  |
| Treatment Arms         | AZD7268, Placebo, Escitalopram[1]                                 |  |
| Primary Outcome        | Reduction in depressive symptoms compared to placebo[2]           |  |

## **Discontinuation of Development**

The development of AZD7268 was discontinued in 2010.[1] The primary reason for discontinuation was the finding that the drug was ineffective for major depressive disorder in the Phase 2 clinical trial.[1] Dose-limiting side effects observed in clinical trials included syncope (fainting), hypotension (low blood pressure), and dizziness.[1]

# Experimental Protocols Radioligand Binding Assay (Representative Protocol)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for the  $\delta$ -opioid receptor.

#### Materials:

- Cell membranes expressing the human  $\delta$ -opioid receptor.
- Radioligand: [3H]Naltrindole (a selective DOR antagonist).



- Test compound: AZ 12488024 (AZD7268).
- Non-specific binding control: Unlabeled naltrindole at a high concentration (e.g., 10 μM).
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>.
- Glass fiber filters.
- Scintillation fluid and counter.

#### Procedure:

- Prepare serial dilutions of AZ 12488024.
- In a 96-well plate, combine the cell membranes, [3H]Naltrindole (at a concentration near its Kd), and either binding buffer (for total binding), unlabeled naltrindole (for non-specific binding), or the test compound (AZ 12488024) at various concentrations.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value of AZ 12488024 by non-linear regression of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## [35S]GTPyS Functional Assay (Representative Protocol)



This protocol describes a typical [ $^{35}$ S]GTP $\gamma$ S binding assay to determine the functional activity of a test compound as an agonist at the  $\delta$ -opioid receptor.

#### Materials:

- Cell membranes expressing the human  $\delta$ -opioid receptor.
- [35S]GTPyS (a non-hydrolyzable GTP analog).
- Test compound: AZ 12488024 (AZD7268).
- GDP (Guanosine diphosphate).
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA.
- Non-specific binding control: Unlabeled GTPyS at a high concentration (e.g., 10 μM).

#### Procedure:

- Prepare serial dilutions of AZ 12488024.
- In a 96-well plate, combine the cell membranes, GDP, and the test compound (AZ 12488024) at various concentrations.
- Pre-incubate the plate to allow the compound to bind to the receptors.
- Initiate the reaction by adding [35S]GTPyS to each well.
- Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPyS binding to the G-proteins.
- Terminate the reaction by rapid filtration through glass fiber filters.
- · Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Plot the specific [35S]GTPγS binding against the concentration of AZ 12488024 and determine the EC50 and Emax values by non-linear regression.



# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Signaling pathway of AZ 12488024 at the  $\delta$ -opioid receptor.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: High-level workflow of the discovery and development of AZ 12488024.

## Conclusion



**AZ 12488024** (AZD7268) is a well-characterized  $\delta$ -opioid receptor agonist that, despite a strong preclinical rationale, ultimately failed to demonstrate efficacy in a Phase 2 clinical trial for major depressive disorder. The development history of AZD7268 underscores the challenges of translating preclinical findings in the complex field of neuropsychiatric drug discovery. While the therapeutic journey of AZD7268 has concluded, the data and knowledge generated from its development continue to be valuable for the scientific community in understanding the role of the  $\delta$ -opioid system in mood regulation and for the design of future therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD-7268 Wikipedia [en.wikipedia.org]
- 2. AZD7268 Safety and Tolerability Study | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [AZ 12488024 (AZD7268): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666232#az-12488024-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com